molecular formula C16H13FO B14129604 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one

1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one

Cat. No.: B14129604
M. Wt: 240.27 g/mol
InChI Key: ZEXHLZDWYWLZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group, a vinyl group, and an ethanone moiety attached to a biphenyl structure

Preparation Methods

The synthesis of 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids.

    Vinylation: The vinyl group can be introduced through Heck coupling reactions using vinyl halides and palladium catalysts.

    Ethanone Formation:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.

    Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, aluminum chloride for acylation, and various oxidizing or reducing agents.

Scientific Research Applications

1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

1-(6-Fluoro-2-vinyl-[1-1-biphenyl]-3-yl)ethan-1-one can be compared with other biphenyl derivatives:

Properties

Molecular Formula

C16H13FO

Molecular Weight

240.27 g/mol

IUPAC Name

1-[3-(2-ethenylphenyl)-4-fluorophenyl]ethanone

InChI

InChI=1S/C16H13FO/c1-3-12-6-4-5-7-14(12)15-10-13(11(2)18)8-9-16(15)17/h3-10H,1H2,2H3

InChI Key

ZEXHLZDWYWLZOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.